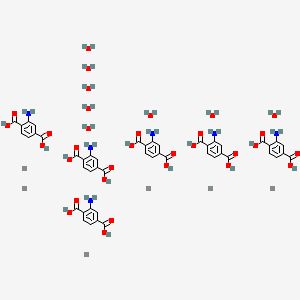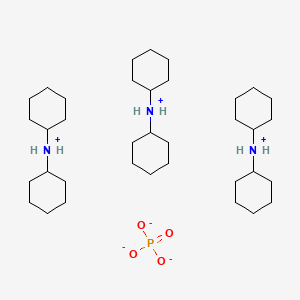![molecular formula C54H58Cl2O6 B13781343 10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate](/img/structure/B13781343.png)
10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate is a complex organic compound characterized by multiple tert-butyl groups and a benzo[a]xanthenylium core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from commercially available precursors. The process typically includes:
Formation of the benzo[a]xanthenylium core: This step involves the cyclization of appropriate precursors under acidic conditions.
Introduction of tert-butyl groups: tert-Butyl groups are introduced through alkylation reactions using tert-butyl halides in the presence of a strong base.
Formation of the perchlorate salt: The final step involves the reaction of the intermediate compound with perchloric acid to form the perchlorate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[a]xanthenylium core.
Reduction: Reduction reactions can occur at the cyclohex-1-enylmethylene moiety.
Substitution: The tert-butyl groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Halogenation reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield alcohols or alkanes.
科学的研究の応用
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as dyes or pigments.
作用機序
The mechanism of action of this compound involves its interaction with molecular targets through its benzo[a]xanthenylium core and tert-butyl groups. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved would depend on the specific application and context.
類似化合物との比較
Similar Compounds
10-tert-Butyl-9H-benzo[a]xanthen-8-yl-methylene: Similar structure but lacks the perchlorate group.
tert-Butyl-4-methylphenol: Contains tert-butyl groups but has a simpler structure.
Uniqueness
The uniqueness of 10-tert-Butyl-8-[5-tert-butyl-3-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-8-yl-methylene)-2-chloro-cyclohex-1-enylmethylene]-8,9,10,11-tetrahydro-benzo[a]xanthenylium perchlorate lies in its complex structure, which combines multiple functional groups and a benzo[a]xanthenylium core
特性
分子式 |
C54H58Cl2O6 |
|---|---|
分子量 |
873.9 g/mol |
IUPAC名 |
10-tert-butyl-8-[(E)-[5-tert-butyl-3-[(E)-(10-tert-butyl-10,11-dihydro-9H-benzo[a]xanthen-7-ium-8-ylidene)methyl]-2-chlorocyclohex-2-en-1-ylidene]methyl]-10,11-dihydro-9H-benzo[a]xanthene;perchlorate |
InChI |
InChI=1S/C54H58ClO2.ClHO4/c1-52(2,3)40-24-34(22-36-26-41(53(4,5)6)28-38-30-45-43-16-12-10-14-32(43)18-20-47(45)56-50(36)38)49(55)35(25-40)23-37-27-42(54(7,8)9)29-39-31-46-44-17-13-11-15-33(44)19-21-48(46)57-51(37)39;2-1(3,4)5/h10-23,30-31,40-42H,24-29H2,1-9H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
QUXYSWWMPSXPJK-UHFFFAOYSA-M |
異性体SMILES |
CC(C)(C)C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2/C(=C/C5=C(/C(=C/C6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CC(C6)C(C)(C)C)/CC(C5)C(C)(C)C)Cl)/C1.[O-]Cl(=O)(=O)=O |
正規SMILES |
CC(C)(C)C1CC2=CC3=C(C=CC4=CC=CC=C43)[O+]=C2C(=CC5=C(C(=CC6=C7C(=CC8=C(O7)C=CC9=CC=CC=C98)CC(C6)C(C)(C)C)CC(C5)C(C)(C)C)Cl)C1.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methoxymethyl-5-chloro-imidazo[1,2-b]pyridazine 3-carboxylic acid](/img/structure/B13781265.png)
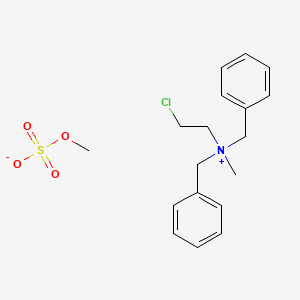
![2-chloro-N-(2-chloroethyl)-N-[methyl(prop-2-ynoxy)phosphoryl]ethanamine](/img/structure/B13781273.png)
![5-Oxa-8-thia-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13781280.png)
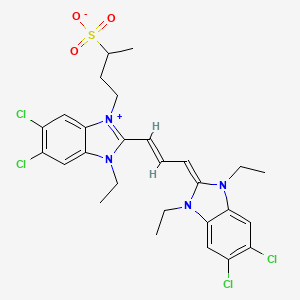
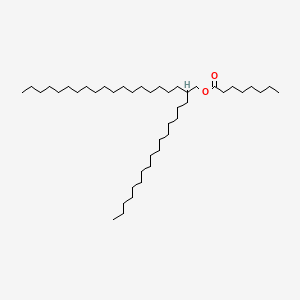
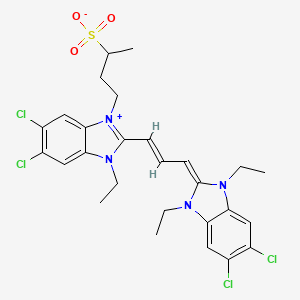
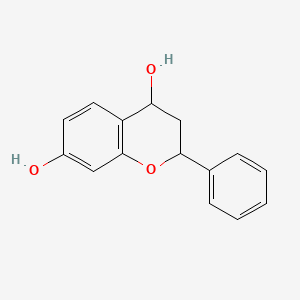
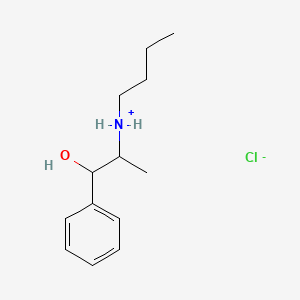
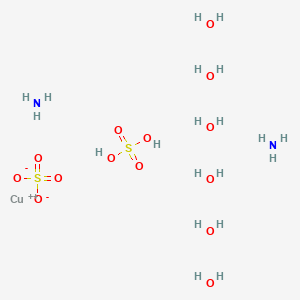
![N'-[2-(azepan-1-ium-1-yl)ethyl]-2-(4-chlorophenoxy)acetohydrazide;chloride](/img/structure/B13781358.png)

